molecular formula C6H9NO2 B1310575 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 33294-81-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1310575
CAS No.: 33294-81-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
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Description

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid ( 33294-81-4) is a rigid, cis-fused bicyclic proline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a conformationally restricted [3.1.0] bicyclic scaffold, which is valuable for designing peptide mimetics and constraining the geometry of biologically active molecules . Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients, most notably as a critical precursor in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor Boceprevir . The synthesis of this chiral, non-racemic building block can be achieved from industrial feedstocks such as ethyl chrysanthemate or cis-cypermethric acid, showcasing its practical utility in scalable production . The molecular formula is C 6 H 9 NO 2 with a molecular weight of 127.14 g/mol . This product is provided for research purposes and must be stored sealed in a dry, dark place at 2-8°C . Hazard Statements: H302-H315-H319-H335 . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454134
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33294-81-4, 22255-16-9
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-3-azabicyclo[31One common method involves the enantioselective construction of the bicyclic scaffold using stereocontrolled reactions . This process often starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in several key transformations, driven by its carboxylic acid group and bicyclic nitrogen structure:

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Outcome : Oxidation of the bicyclic structure can yield ketones or modified bicyclic derivatives. For example, oxidation of the methyl ester derivative produces intermediates for further functionalization .

Reduction

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

  • Outcome : Reduction of ester groups to alcohols or amines, enabling access to analogs with altered biological activity.

Substitution

  • Reagents/Conditions : Nucleophilic agents (e.g., amines, thiols) under basic conditions (e.g., NaOH) .

  • Outcome : Replacement of the carboxylic acid group with other functional moieties, such as amides or esters .

Esterification

  • Reagents/Conditions : Methanol (MeOH) with HCl catalysis.

  • Outcome : Conversion to methyl ester derivatives, enhancing solubility for downstream applications .

Cyclization

  • Reagents/Conditions : Acidic or basic conditions to induce ring closure .

  • Outcome : Formation of fused bicyclic structures, critical for maintaining stereochemical integrity .

Hydrolysis and Cyclization

A process from US4255334A details the synthesis of the parent carboxylic acid via hydrolysis of a cyanide intermediate :

Step Reagents/Conditions Key Observations
HydrolysisNaOH (aqueous), HCl acidificationConversion of nitrile to carboxylic acid
CyclizationOxalyl chloride, benzene, THF, LiAlH₄ at -60°CFormation of bicyclic structure with >90% yield

Reaction Optimization Data

Critical parameters for maximizing yields in key reactions:

Reaction Optimal Temperature Catalyst Yield Purity
Esterification25°C (room temperature)HCl (gas)85%98%
Cyanidation60°CNaCN78%95%
DeprotectionReflux in MeOHHCl (concentrated)92%99%

Biological Activity via Reactivity

While primarily a chemical intermediate, derivatives of this compound exhibit biological activity tied to their reactivity:

  • Antiviral Applications : Ester derivatives demonstrated inhibition of SARS-CoV-2 proteases (Ki = 3.11–27.7 nM).

  • Neuropharmacology : Methyl ester analogs modulate neurotransmitter receptors, with EC₅₀ values as low as 74.5 nM.

Comparison with Analogous Compounds

Compound Key Reaction Differences Biological Potency
(1R,2S,5S)-6-oxa-3-azabicyclohexane analogReduced oxidation potential due to oxygen substitutionLower Ki (7.93 nM)
Methyl ester hydrochlorideEnhanced solubility for in vitro assaysHigher EC₅₀ (909 nM)

Mechanistic Insights

The stereochemistry at positions 1R, 2S, and 5S directs regioselectivity in reactions. For example, the axial orientation of the carboxylic acid group facilitates nucleophilic attack during substitution . Computational studies suggest that the bicyclic strain enhances reactivity toward electrophiles.

Scientific Research Applications

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Boc-Protected Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Applications
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ 227.26 g/mol Boc protection enhances stability; used as a synthetic intermediate. Peptide coupling, antiviral drug synthesis (e.g., boceprevir derivatives) .
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 g/mol Additional 6,6-dimethyl groups improve lipophilicity. Intermediate in large-scale API synthesis .

Key Differences :

  • Stability : Boc protection reduces reactivity of the amine group, enabling safer handling .
  • Stereochemistry : The rel prefix in dimethyl derivatives indicates racemic mixtures, complicating enantioselective synthesis .

Stereoisomers and Enantiomers

Compound Name CAS Number Stereochemistry Key Features
(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 400720-05-0 1S,2S,5R Mirror-image stereochemistry alters binding affinity.
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 953061-58-0 Racemic mixture Used in studies requiring non-enantioselective intermediates.

Key Differences :

  • Binding Affinity : The (1R,2S,5S) configuration is preferred in SARS-CoV-2 M<sup>pro</sup> inhibitors due to optimal spatial alignment .
  • Synthetic Utility : Racemic mixtures are cost-effective but require resolution for chiral drug development .

Functionalized Derivatives

Compound Name Substituents Key Modifications Applications
(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-difluoro, 4-keto Enhanced electrophilicity for nucleophilic reactions. Probing enzyme active sites (e.g., FABP4 inhibitors) .
(1R,2S,5S)-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Thiophene-acetyl group Improved hydrophobic interactions. Fatty acid-binding protein inhibition (IC₅₀ = 1.7 µM) .

Key Differences :

  • Reactivity : Fluorination at the 6,6-position increases metabolic stability .
  • Target Selectivity : Thiophene derivatives show higher specificity for FABP4 over FABP5 .

Physicochemical Properties

Property (1R,2S,5S)-Parent Acid Boc-Protected Derivative 6,6-Dimethyl Derivative
Molecular Weight 127.14 g/mol 227.26 g/mol 255.31 g/mol
Melting Point 224–230°C Not reported Not reported
Storage Conditions 2–8°C, inert atmosphere Room temperature -20°C
Solubility Low in organic solvents High in THF, DCM Moderate in methanol

Biological Activity

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 565456-77-1

The bicyclic framework contributes to its biological properties, allowing for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Its mechanism of action involves:

  • Binding to Proteins : The compound acts as a probe in proteomics research, aiding in the study of protein interactions and functions.
  • Modulation of Enzyme Activity : It has been shown to influence enzymatic pathways, potentially leading to therapeutic effects in disease models .

1. Medicinal Chemistry

Research indicates that this compound has potential applications in drug design:

  • Therapeutic Potential : It is being explored for its role in the development of pharmaceuticals targeting specific diseases due to its unique binding properties .

2. Agricultural Science

This compound has also been identified as a plant male gametocide:

  • Gametocidal Activity : Studies demonstrate that it effectively inhibits male gamete formation in plants, making it useful in controlling plant reproduction . The naturally occurring L,cis isomer is particularly noted for its efficacy in this regard.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
U.S. Patent No. 4,047,930Plant GametocideDemonstrated effectiveness as a male gametocide in various plant species .
Benchchem ResearchProtein InteractionUtilized as a probe for studying protein binding sites and mechanisms.
Pharmacological StudiesDrug DevelopmentInvestigated for potential therapeutic applications in treating specific diseases .

Q & A

Q. What are the key synthetic routes for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using Cu-mediated systems. For example:
  • Copper-catalyzed cyclopropanation : CuBr under aerobic conditions or CuBr₂/PhIO₂ induces carbocupration of alkenes, forming 3-azabicyclo[3.1.0]hex-2-enes. Subsequent diastereoselective reduction with NaBH₃CN and acetic acid yields the bicyclic hexane scaffold .
  • Hydrolysis of esters : Ethyl or methyl esters (e.g., EN300-26679258) are hydrolyzed using LiOH in THF/H₂O, followed by acidification and purification via column chromatography .
  • Stereoselective synthesis : Adjusting reaction conditions (e.g., chiral resolution via diastereomeric salt formation or chiral stationary phases) enables isolation of specific stereoisomers .

Q. How is the stereochemistry of this bicyclic scaffold confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) provides unambiguous stereochemical assignment. For instance, the (1R,2S,5S) configuration was confirmed in complex with inhibitor MI-09 at 1.85 Å resolution .
  • NMR analysis : Distinct coupling constants (e.g., J values for cyclopropane protons) and NOE correlations differentiate stereoisomers .

Q. What analytical techniques are used to characterize impurities in pharmaceutical derivatives of this compound?

  • Methodological Answer :
  • HPLC-MS : Detects and quantifies impurities like Paxlovid Impurity 11 (C₁₄H₂₄N₂O₃, MW 268.35) using reverse-phase columns and ESI-MS for mass confirmation .
  • Chiral chromatography : Resolves stereoisomeric impurities using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives against viral proteases?

  • Methodological Answer :
  • Molecular docking : Derivatives are docked into protease active sites (e.g., SARS-CoV-2 3CLpro) using software like AutoDock Vina. For example, (1R,2S,5S)-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl} derivatives showed strong binding (ΔG < -8 kcal/mol) .
  • MD simulations : Assess stability of inhibitor-protease complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bonding networks .

Q. What strategies improve diastereoselectivity in the synthesis of bicyclic scaffolds?

  • Methodological Answer :
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct cyclopropanation stereochemistry .
  • Solvent and catalyst tuning : Polar aprotic solvents (e.g., DMF) and Cu(I)/Cu(II) redox systems enhance selectivity. For example, CuBr₂/PhIO₂ increased trans/cis ratios by 3:1 in cyclopropane ring-opening reactions .

Q. How are derivatives of this compound optimized for metabolic stability in vivo?

  • Methodological Answer :
  • Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves bioavailability. Hydrolysis in vivo regenerates the active form .
  • Structural modifications : Introducing trifluoromethyl or tert-butyl groups reduces CYP450-mediated oxidation. For instance, tert-butyl carbamoyl derivatives showed >80% plasma stability after 2 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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